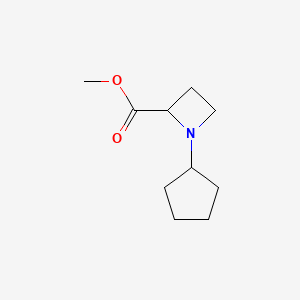
Methyl 1-cyclopentylazetidine-2-carboxylate
説明
Methyl 1-cyclopentylazetidine-2-carboxylate is a compound that can be associated with various chemical reactions and syntheses in organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related structures and reactions that can be informative for understanding the chemistry of azetidines and cyclopentyl derivatives.
Synthesis Analysis
The synthesis of related compounds involves several strategies, such as kinetic resolution and cycloaddition reactions. For instance, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate is achieved through the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which could provide insights into the synthesis of cyclopentyl-containing azetidines . Additionally, the use of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles in [4+2]-cycloaddition reactions suggests a potential route for constructing azetidine rings through similar cycloaddition strategies .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom. The synthesis of functional derivatives of azetidines, such as methyl 1-tosylazetidine-2-carboxylate, provides insights into the reactivity and structural features of azetidine derivatives . The steric and electronic properties of substituents on the azetidine ring can significantly influence the reactivity and stability of these compounds.
Chemical Reactions Analysis
Azetidines and their derivatives participate in various chemical reactions. The sodium methoxide-catalyzed cyclization to form methyl 1-tosylazetidine-2-carboxylate and subsequent conversions to other functional groups demonstrate the versatility of azetidine derivatives in synthetic chemistry . Furthermore, the radical translocations/cyclisations of methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates to form bridged azabicyclic compounds highlight the potential for azetidine derivatives to undergo complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as tert-butyl groups and tosyl groups can affect the compound's solubility, boiling point, and stability. The reactivity of the azetidine ring towards nucleophiles and electrophiles is also an important aspect of its chemical properties. While the papers provided do not directly discuss the physical properties of methyl 1-cyclopentylazetidine-2-carboxylate, the synthesis and reactions of related compounds suggest that these properties are crucial for their application in organic synthesis .
科学的研究の応用
Organic Synthesis and Functional Derivatives
"Methyl 1-cyclopentylazetidine-2-carboxylate" plays a role in the field of organic synthesis, particularly in the formation of azetidine derivatives. For instance, the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate leads to the formation of methyl 1-tosylazetidine-2-carboxylate. This compound can further be converted to the corresponding carboxylic acid and carbinol, showcasing its utility in generating functional azetidine derivatives (Chen, Sanjiki, Kato, & Ohta, 1967).
Epigenetic Regulation and DNA Demethylation
The compound is also indirectly related to the study of DNA methylation, an epigenetic modification with significant roles in gene expression and cellular differentiation. DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, have been used to study the mechanisms of DNA demethylation. These inhibitors are known to incorporate into DNA and inhibit its methylation, leading to the reactivation of epigenetically silenced genes. This process is crucial for understanding gene expression regulation and has implications in cancer therapy (Christman, 2002; Weber et al., 2010).
Implications in Cancer Therapy
The role of DNA methylation in carcinogenesis, particularly the hypermethylation that leads to gene silencing, is a significant area of research. Inhibitors of DNA methyltransferase, by preventing this methylation, can restore the expression of tumor suppressor genes and exert antitumor effects. This has led to the clinical testing of nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, which have shown promising results in treating leukemia and other malignancies. Understanding the mechanisms of action of these drugs is crucial for optimizing their therapeutic potential and developing new epigenetic therapies (Goffin & Eisenhauer, 2002).
特性
IUPAC Name |
methyl 1-cyclopentylazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-11(9)8-4-2-3-5-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNOPQHVCIRBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentylazetidine-2-carboxylate | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

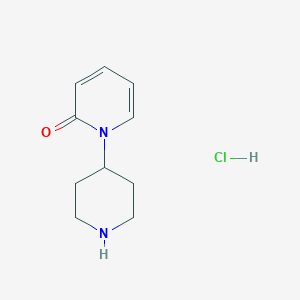
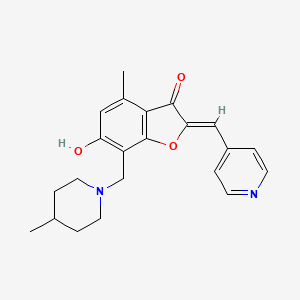
![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

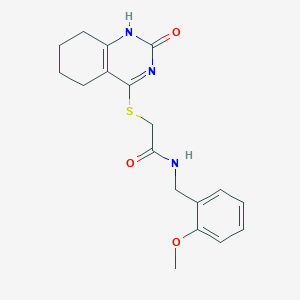

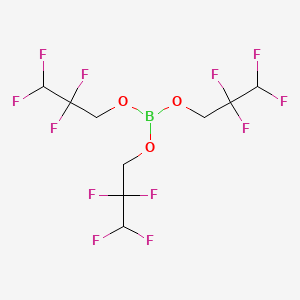

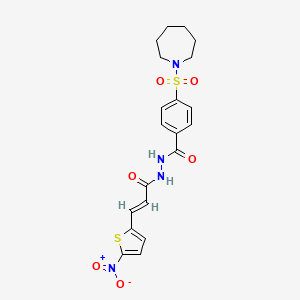
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)